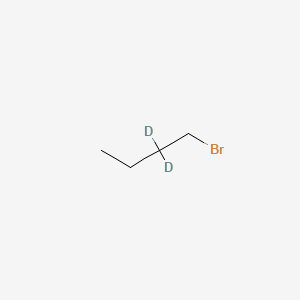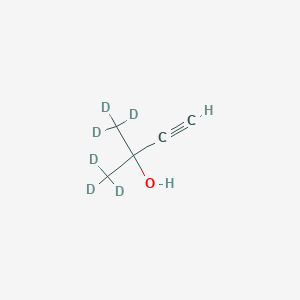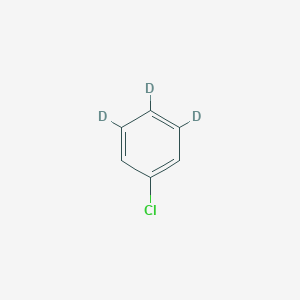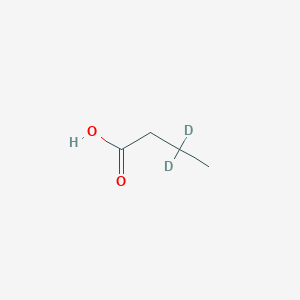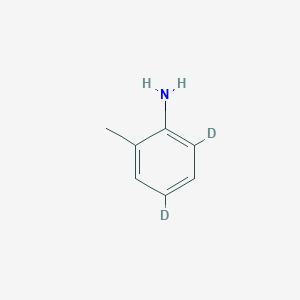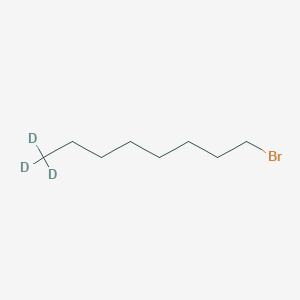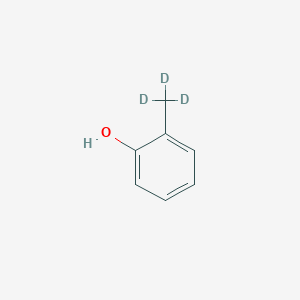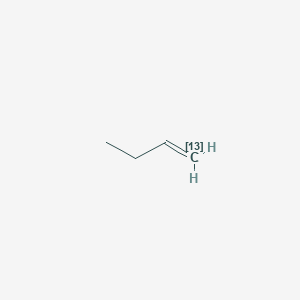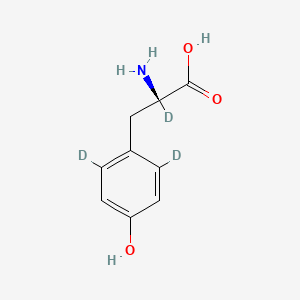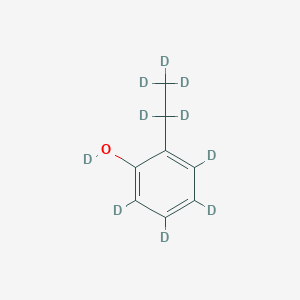![molecular formula C34H32CuN4O4-4 B3044263 3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper CAS No. 14494-37-2](/img/no-structure.png)
3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper is a useful research compound. Its molecular formula is C34H32CuN4O4-4 and its molecular weight is 624.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Supramolecular Structures and Spectroscopy
Research has explored the use of related carboxylic acids in creating supramolecular structures. For example, the study of dicarboxylic acids such as 1,3-bis(p-carboxyphenylene-ester-methylene)tetramethyldisiloxane and its derivatives has led to the formation of coordination compounds with copper. These structures have been analyzed using X-ray crystallography, FTIR, and NMR spectral techniques, highlighting their potential in creating novel molecular architectures and understanding optical and thermal properties (Zaltariov et al., 2014).
Complexation and Coordination Chemistry
Studies on compounds similar to the specified chemical show significant research into their complexation behaviors. For instance, porphyrin derivatives with metal complexes have been synthesized and investigated for their spectroscopic properties and chemical stability, particularly in their interactions with copper. This research contributes to a deeper understanding of the kinetics and mechanism of complex formation and dissociation, essential for applications in catalysis and molecular recognition (Klyueva et al., 2014).
Photophysical Properties and Light Harvesting
A series of novel zinc metalloporphyrins, closely related in structure to the compound , have been synthesized and characterized for their light-harvesting capabilities. These studies involve density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to understand the molecular orbitals of these porphyrins. Such research is crucial for developing efficient solar energy conversion technologies, as evidenced by the construction of dye-sensitized solar cells using these compounds (Wang et al., 2005).
Molecular Design and Catalysis
Research has also been directed towards the use of copper complexes in various catalytic processes. For example, studies on dinuclear paddle-wheel copper(II) carboxylates have provided insights into the X-ray structures, spectroscopic and magnetic properties of these compounds. Such studies are vital for understanding the role of these complexes in the catalytic oxidation of carboxylic acids and may offer potential in designing new catalytic systems (Agterberg et al., 1997).
特性
CAS番号 |
14494-37-2 |
|---|---|
分子式 |
C34H32CuN4O4-4 |
分子量 |
624.2 g/mol |
IUPAC名 |
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper |
InChI |
InChI=1S/C34H32N4O4.Cu/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q-4;/b25-13-,26-13?,27-14?,28-15-,29-14-,30-15?,31-16?,32-16-; |
InChIキー |
OPDMTMYEMNFCHD-QPPPNFCJSA-N |
異性体SMILES |
CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Cu] |
SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Cu] |
正規SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


